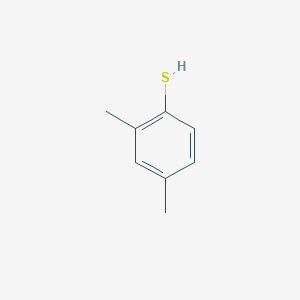

2,4-Dimethylbenzenethiol

説明

Overview of Thiol-Functionalized Aromatic Compounds in Scientific Inquiry

Thiol-functionalized aromatic compounds, also known as aryl thiols or thiophenols, are a class of organic molecules characterized by a sulfhydryl (-SH) group directly attached to an aromatic ring. This functional group imparts unique chemical properties that have been extensively explored in scientific research. Aryl thiols are known for their distinct, often strong odors and their nucleophilic nature, which allows them to participate in a wide range of chemical reactions. guidechem.com

In academic research, these compounds are utilized in several key areas:

Organic Synthesis: Aryl thiols serve as versatile reagents and building blocks for creating more complex molecules. guidechem.comacs.org Their ability to form carbon-sulfur bonds is fundamental in the synthesis of various organic sulfides, which are present in many biologically active compounds and materials. mdpi.com

Materials Science: The interaction of the thiol group with metal surfaces, particularly gold, has been a cornerstone of nanoscience. Aryl thiols are used to form self-assembled monolayers (SAMs) on metal substrates, allowing for the precise control of surface properties. researcher.life This has applications in areas such as nanoelectronics, sensor development, and catalysis.

Catalysis: Thiol-functionalized compounds can act as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity. mdpi.comnih.gov They have also been investigated as organocatalysts themselves. acs.org

Medicinal Chemistry: The thiol group is present in various biologically active molecules and can interact with biological targets. Aryl thiols are therefore of interest in drug design and development. innospk.com

The reactivity of the thiol group, combined with the stability and electronic properties of the aromatic ring, makes this class of compounds a rich area for scientific investigation. Researchers continue to explore new synthetic methods for their preparation and new applications that leverage their unique characteristics. beilstein-journals.orgias.ac.in

Significance of 2,4-Dimethylbenzenethiol in Contemporary Chemical Science

This compound, with its specific substitution pattern of two methyl groups on the benzene (B151609) ring, has emerged as a particularly significant compound in modern chemical science. Its molecular formula is C₈H₁₀S, and its CAS registry number is 13616-82-5. nih.govnist.gov The presence of the methyl groups influences the electronic properties and steric hindrance around the thiol group, leading to specific reactivity and applications.

One of the most prominent applications of this compound is in the synthesis of metal nanoclusters. It acts as a protective ligand, stabilizing atomically precise gold and silver nanoclusters. These nanoclusters exhibit unique photophysical properties and have been investigated as photosensitizers in photocatalytic processes, such as hydrogen evolution. The compound's structure allows for weak intermolecular interactions that are crucial for directing the assembly of these nanoclusters.

Furthermore, this compound plays a crucial role as a key intermediate in the pharmaceutical industry. It is notably used in the synthesis of the antidepressant drug vortioxetine (B1682262). innospk.comchemicalbook.com This application underscores the compound's importance in the development of modern medicines.

In the field of materials science, this compound has been studied for its influence on the electrochemical properties of materials. Its ability to form self-assembled monolayers can modify the electrochemical gap of nanostructured materials, which has implications for the development of sensors and energy storage devices.

Recent research has also explored the use of this compound in understanding fundamental chemical interactions. For instance, it has been used as a model molecule to study the C-H stretching vibrations of methyl groups using advanced spectroscopic techniques like sum frequency generation (SFG). chemicalbook.comlookchem.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₀S |

| Molecular Weight | 138.23 g/mol |

| CAS Number | 13616-82-5 |

| Appearance | Clear yellow liquid |

| Boiling Point | 207-208 °C |

| Density | 1.022 g/mL at 25 °C |

| Refractive Index | n20/D 1.569 |

Note: The values in this table are approximate and may vary slightly depending on the source. nih.govlookchem.comsigmaaldrich.com

Historical Context and Evolution of Research on Aryl Thiols

The study of aryl thiols has a rich history that has evolved significantly over the decades. Early research, dating back to the 19th and early 20th centuries, focused on the fundamental synthesis and characterization of these compounds. The classic methods for preparing aryl thiols often involved the reduction of arylsulfonyl chlorides or the reaction of aryl diazonium salts with sulfide (B99878) or xanthate salts.

A significant leap in the synthesis of aryl thiols and their derivatives came with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. beilstein-journals.org The development of palladium- and copper-catalyzed methods, such as the Buchwald-Hartwig and Ullmann-type couplings, provided more efficient and versatile routes to form carbon-sulfur bonds. mdpi.comnih.gov These advancements allowed for the synthesis of a much wider range of aryl thiols with diverse functional groups. nih.gov

Initially, thiols were often considered catalyst poisons due to their strong coordination to transition metals. mdpi.com However, dedicated research led to the development of robust catalyst systems that can tolerate and effectively couple thiols, revolutionizing the synthesis of aryl sulfides. mdpi.comnih.gov

In recent years, research has shifted towards more sustainable and atom-economical synthetic methods. This includes the exploration of C-H activation strategies to directly introduce a thiol group onto an aromatic ring, although this remains a challenging area of research. beilstein-journals.org

The applications of aryl thiols have also evolved dramatically. While early uses were primarily in organic synthesis, the rise of nanoscience and materials science has opened up new avenues of research. The discovery of self-assembled monolayers of thiols on gold surfaces in the 1980s was a pivotal moment that spurred extensive investigation into the surface chemistry of aryl thiols. This has led to their use in a wide array of applications, including molecular electronics, biosensors, and functional coatings.

The study of aryl thiols continues to be an active area of research, with ongoing efforts to develop novel synthetic methodologies, understand their fundamental properties, and explore new applications in catalysis, materials science, and medicine. researcher.lifeacs.org

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNLXDDJGGTIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065560 | |

| Record name | Benzenethiol, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-82-5 | |

| Record name | 2,4-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13616-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Xylenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013616825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylbenzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-XYLENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUI5ZA7FV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways of 2,4 Dimethylbenzenethiol

Established Synthetic Routes for 2,4-Dimethylbenzenethiol

Chlorosulphonation-Reduction Procedures

A traditional and widely utilized method for the preparation of this compound involves a two-step process starting from m-xylene (B151644). The initial step is the chlorosulphonation of m-xylene to produce 2,4-dimethylbenzenesulfonyl chloride, which is then reduced to the target thiol.

The chlorosulphonation of m-xylene is typically carried out by treating it with chlorosulfonic acid. The reaction is generally performed at a controlled temperature, often in an ice-water bath, to manage the exothermic nature of the reaction. In some procedures, an anhydrous salt such as potassium sulfate (B86663) or magnesium sulfate is added during the reaction. patsnap.comgoogle.com Following the initial reaction, a second portion of chlorosulfonic acid may be added, and the reaction is allowed to proceed for a period to ensure complete conversion. The resulting 2,4-dimethylbenzenesulfonyl chloride is then isolated, often by carefully adding the reaction mixture to an ice-water mixture and separating the organic layer. patsnap.com

The subsequent reduction of the 2,4-dimethylbenzenesulfonyl chloride to this compound can be accomplished through various reduction methods. A common approach involves the use of reducing agents like zinc dust in the presence of an acid. Another effective method is catalytic hydrogenation, where the sulfonyl chloride is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). google.com This hydrogenation is often carried out in a solvent and may include a base to neutralize the hydrogen chloride byproduct. google.com

| Step | Reagents and Conditions | Product | Yield |

| Chlorosulphonation | m-xylene, chlorosulfonic acid, anhydrous potassium sulfate, 20°C | 2,4-Dimethylbenzenesulfonyl chloride | 87.65% google.com |

| Reduction (example) | 2,5-Dimethylbenzenesulfonyl chloride, H2, Pd-Sn/C catalyst, N,N-diethylbenzeneamine | 2,5-Dimethylbenzenethiol | 73.1% selectivity google.com |

Thiocarbamate Rearrangement Methods

An alternative and versatile route to this compound begins with 2,4-dimethylphenol (B51704) and proceeds through the Newman-Kwart rearrangement. This multi-step synthesis involves the formation of an O-aryl thiocarbamate, its thermal rearrangement to an S-aryl thiocarbamate, and a final reduction or hydrolysis step. organic-chemistry.orgwikipedia.org This method is particularly useful for synthesizing thiophenols from phenols. chem-station.com

The synthesis commences with the deprotonation of 2,4-dimethylphenol using a suitable base to form the corresponding phenoxide. This is followed by the addition of a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to yield the O-(2,4-dimethylphenyl) dimethylthiocarbamate. organic-chemistry.orgwikipedia.org

The O-aryl thiocarbamate intermediate then undergoes a thermal intramolecular rearrangement, known as the Newman-Kwart rearrangement. This reaction typically requires high temperatures, often in the range of 200-300 °C, to facilitate the migration of the aryl group from the oxygen atom to the sulfur atom, forming the thermodynamically more stable S-(2,4-dimethylphenyl) dimethylthiocarbamate. wikipedia.orggoogle.com The driving force for this rearrangement is the formation of a stable carbon-oxygen double bond from a carbon-sulfur double bond. organic-chemistry.org

The final step to obtain this compound from the S-arylthiocarbamate is typically achieved through reduction. A powerful reducing agent, lithium aluminum hydride (LiAlH4), is commonly employed for this transformation under non-hydrolytic conditions, affording the desired aryl thiol in good yields. organic-chemistry.org Alternatively, hydrolysis with a strong base like sodium hydroxide (B78521) or potassium hydroxide can also be used to cleave the thiocarbamate and yield the thiophenol. wikipedia.org

| Step | Description | Key Reagents |

| 1 | Deprotonation and Thiocarbamate Formation | 2,4-Dimethylphenol, Base, N,N-Dimethylthiocarbamoyl chloride |

| 2 | Newman-Kwart Rearrangement | Heat (Thermolysis) |

| 3 | Reduction | Lithium Aluminum Hydride (LiAlH4) |

Comparative Analysis of Synthetic Approaches

Both the chlorosulphonation-reduction and the thiocarbamate rearrangement pathways offer viable methods for the synthesis of this compound, each with its own set of advantages and limitations.

The chlorosulphonation-reduction route utilizes readily available and inexpensive starting materials like m-xylene. The chlorosulphonation step is a well-established industrial process. However, this method often involves harsh reagents such as chlorosulfonic acid, which requires careful handling. The reaction can also lead to the formation of isomeric byproducts, necessitating purification of the intermediate sulfonyl chloride. The reduction step, particularly if using metal dust and acid, can generate significant waste streams. Catalytic hydrogenation offers a cleaner alternative for the reduction, but the catalyst can be expensive. google.com

The thiocarbamate rearrangement method , specifically the Newman-Kwart rearrangement, provides a more versatile and often higher-yielding route starting from the corresponding phenol. This pathway is generally less prone to the formation of isomeric impurities compared to the direct substitution on m-xylene. The use of N,N-dimethylthiocarbamates is advantageous as these intermediates tend to be crystalline and easier to purify. organic-chemistry.org However, this multi-step synthesis can be more time-consuming. The high temperatures required for the thermal Newman-Kwart rearrangement can be a limitation, although palladium-catalyzed versions of this rearrangement have been developed to proceed under milder conditions. google.com The final reduction step with lithium aluminum hydride is highly effective but requires anhydrous conditions and careful handling due to its reactivity with water. organic-chemistry.org

| Feature | Chlorosulphonation-Reduction | Thiocarbamate Rearrangement (Newman-Kwart) |

| Starting Material | m-xylene | 2,4-Dimethylphenol |

| Reagent Hazards | High (Chlorosulfonic acid) | Moderate to High (LiAlH4) |

| Reaction Conditions | Low to moderate temperatures for chlorosulphonation | High temperatures for thermal rearrangement (can be lowered with catalysis) |

| Byproducts/Impurities | Potential for isomeric sulfonyl chlorides | Generally cleaner, with easier purification of intermediates |

| Process Complexity | Fewer steps | Multiple steps |

| Versatility | Specific to aromatic hydrocarbons | Broadly applicable to phenols |

Yield and Purity Considerations

The conventional and widely utilized synthesis of this compound commences with 1,3-xylene. This process involves a two-step reaction sequence: chlorosulfonation followed by reduction. The initial step, the chlorosulfonation of 1,3-xylene, produces the intermediate 2,4-dimethylbenzene-1-sulfonyl chloride. quickcompany.in This electrophilic aromatic substitution is conducted at controlled temperatures, typically between 0 °C and 30 °C, to ensure high regioselectivity. quickcompany.in This control is crucial as it directs the sulfonyl chloride group to the desired position on the aromatic ring, minimizing the formation of isomers. This step proceeds with high efficiency, affording the 2,4-dimethylbenzenesulfonyl chloride intermediate in yields ranging from 70% to 90%. quickcompany.in The purity of this intermediate is also notably high, typically falling between 95% and 99.9%, which often allows it to be carried forward to the next step without extensive purification. quickcompany.in

The second step involves the reduction of the 2,4-dimethylbenzenesulfonyl chloride to the target compound, this compound. A common and effective method for this transformation is the use of metallic zinc and a mineral acid, such as hydrochloric acid or sulfuric acid, at temperatures between 30 °C and 50 °C. quickcompany.in This reduction step is also characterized by high yields, generally in the range of 70% to 90%, and results in a final product with a purity of 95% to 99.9%. quickcompany.in The combination of high yields and purities in both steps makes this a robust and reliable synthetic route.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

|---|---|---|---|---|

| Chlorosulfonation | 1,3-Xylene | 2,4-Dimethylbenzenesulfonyl chloride | 70-90 | 95-99.9 |

| Reduction | 2,4-Dimethylbenzenesulfonyl chloride | This compound | 70-90 | 95-99.9 |

Scalability for Laboratory and Industrial Applications

The established synthetic pathway for this compound is well-suited for both laboratory and industrial-scale production. quickcompany.in The process is considered cost-effective, a critical factor for industrial applications, due to the use of readily available and inexpensive reagents such as zinc and common mineral acids. quickcompany.in The operational simplicity of the reaction steps and the straightforward work-up procedures further contribute to its economic viability on a large scale. quickcompany.in

The importance of this compound as a key intermediate in the synthesis of pharmaceuticals, such as the antidepressant vortioxetine (B1682262), necessitates a scalable and efficient production method. google.comharikrishnaindia.com Its application as a peptizer for natural and styrene-butadiene rubber (SBR) also drives the need for industrial quantities. lookchem.com The described synthesis from 1,3-xylene has been demonstrated to be scalable, allowing for consistent production to meet commercial demands. quickcompany.in

Handling of Reagents and Safety Implications

The synthesis and handling of this compound and its precursors require strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

This compound: This final product is a flammable liquid and vapor. lifechempharma.comfishersci.com It is also known to cause skin, eye, and respiratory irritation. lifechempharma.com Proper handling procedures include working in a well-ventilated area, using spark-proof tools, and taking measures to prevent static discharge. fishersci.comtcichemicals.com Personal protective equipment (PPE), including protective gloves, safety goggles, and face protection, is mandatory. tcichemicals.com Storage should be in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents. lifechempharma.comfishersci.com

Reagents for Synthesis:

Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, which can produce explosive hydrogen gas upon contact with metals. spectrumchemical.comnoaa.gov It can cause severe chemical burns to the skin and eyes, and its vapor is extremely irritating to the respiratory system. noaa.govveolianorthamerica.com Handling requires complete protective clothing, including acid-resistant gloves and self-contained breathing apparatus in emergencies. echemi.comnj.gov It must be stored away from water, combustible materials, and bases. spectrumchemical.com

Zinc (metallic): While less hazardous, zinc dust can be flammable, and appropriate precautions should be taken to avoid ignition sources.

1,3-Xylene: This starting material is a flammable liquid and vapor, requiring storage and handling procedures that prevent contact with ignition sources.

| Compound | Key Hazards | Handling Precautions |

|---|---|---|

| This compound | Flammable liquid, skin/eye/respiratory irritant | Use in well-ventilated area, wear PPE, avoid ignition sources |

| Chlorosulfonic Acid | Highly corrosive, reacts violently with water | Wear full acid-resistant protective gear, handle in a dry environment |

| 1,3-Xylene | Flammable liquid and vapor | Keep away from heat and open flames, use in ventilated area |

Exploration of Novel Synthetic Strategies

Green Chemistry Approaches in Thiol Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of aryl thiols and their precursors. One area of focus is the synthesis of the sulfonyl chloride intermediate. A greener alternative to traditional methods is the oxyhalogenation of thiols or disulfides using a combination of oxone and potassium chloride (KCl) in water as the solvent. rsc.org This method avoids the use of harsh reagents and volatile organic solvents, aligning with green chemistry goals.

For the reduction of the sulfonyl chloride to the thiol, alternatives to the classical zinc/acid method are being explored. One such method is the reduction using triphenylphosphine (B44618) in toluene. researchgate.netorganic-chemistry.org This approach can offer milder reaction conditions and may avoid the production of large quantities of aqueous metal waste. These strategies, while not always developed specifically for this compound, represent promising avenues for rendering the synthesis of this and other aryl thiols more sustainable.

Catalytic Synthesis Pathways

Catalytic methods offer elegant and efficient alternatives for the synthesis of aryl thiols, often proceeding with high selectivity and under milder conditions than stoichiometric reactions.

Palladium-Catalyzed Reduction: The reduction of aromatic sulfonyl chlorides to their corresponding thiols can be achieved catalytically using a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.com This method is effective for a range of sulfonyl chlorides and represents a catalytic alternative to the use of stoichiometric reducing agents like zinc. taylorfrancis.com

Copper and Palladium-Catalyzed C-S Coupling with Sulfur Surrogates: Advanced catalytic strategies allow for the construction of the C-S bond directly. One such method involves the CuI-catalyzed coupling of an aryl iodide with elemental sulfur, followed by an in-situ reduction with sodium borohydride (B1222165) to yield the aryl thiol. acs.org Another powerful technique is the palladium-catalyzed coupling of aryl bromides, chlorides, or triflates with sodium thiosulfate (B1220275) (Na₂S₂O₃), which acts as an inexpensive and non-toxic mercapto surrogate. researchgate.net The resulting intermediate is then reduced with Zn/HCl to afford the final aryl thiol. researchgate.net These methods bypass the need to first synthesize a sulfonyl chloride, offering a more direct route to the target thiol from readily available aryl halides.

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is primarily dictated by the thiol (-SH) functional group. The mechanism of its participation in chemical synthesis generally involves the nucleophilic character of the sulfur atom. guidechem.com The thiol proton is weakly acidic, and upon deprotonation by a base, it forms the highly nucleophilic 2,4-dimethylbenzenethiolate anion. This thiolate can then readily attack electrophilic carbon centers, leading to the formation of new carbon-sulfur bonds in S-arylation reactions. google.com

In transition metal-catalyzed reactions, such as the palladium-catalyzed synthesis of vortioxetine, this compound participates in a catalytic cycle. google.comgoogleapis.com The generally accepted mechanism for such C-S cross-coupling reactions involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Thiolate Formation and Transmetalation: The this compound is deprotonated, and the resulting thiolate coordinates to the palladium center, displacing the halide.

Reductive Elimination: The aryl and thiolate ligands on the palladium complex couple and are eliminated from the metal center, forming the desired aryl sulfide (B99878) product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

The steric hindrance provided by the two methyl groups on the benzene (B151609) ring can also influence reactivity, potentially directing incoming groups or affecting the rate of reaction at the sulfur atom.

Oxidation Reactions of the Thiol Group

The sulfur atom in the thiol group of this compound exists in its lowest oxidation state, making it susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

Formation of Disulfides and Sulfonic Acids

The mild oxidation of this compound leads to the formation of a disulfide, specifically bis(2,4-dimethylphenyl) disulfide. This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond.

Under more forceful oxidizing conditions, the thiol group can be fully oxidized to a sulfonic acid. In this transformation, the sulfur atom is oxidized to its highest oxidation state, resulting in the formation of 2,4-dimethylbenzenesulfonic acid. This process represents a significant functional group transformation, converting the thiol into a strongly acidic and highly polar sulfonic acid group.

Common Oxidizing Agents and Conditions

A variety of oxidizing agents can be employed to achieve the oxidation of this compound, with the choice of reagent dictating the final product.

For the formation of disulfides , milder oxidizing agents are typically used. These can include:

Air Oxidation: In the presence of a base or a metal catalyst, atmospheric oxygen can be sufficient to induce the dimerization of thiols to disulfides.

Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a versatile and relatively mild oxidizing agent that can effectively convert thiols to disulfides, often activated by an acid.

Hydrogen Peroxide (H₂O₂): In controlled concentrations and sometimes in the presence of a catalyst, hydrogen peroxide can selectively oxidize thiols to disulfides.

For the synthesis of sulfonic acids , stronger oxidizing agents and more vigorous conditions are necessary. Examples include:

Strong Oxidizing Agents: Reagents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can be used for the direct and complete oxidation of the thiol group to a sulfonic acid.

Oxidation in the Presence of a Sulfoxide and Halogen Catalyst: A patented method describes the oxidation of thiols and disulfides to sulfonic acids using a sulfoxide, such as dimethyl sulfoxide, in the presence of a halogen or hydrogen halide catalyst and water core.ac.uk. This method provides an efficient route to sulfonic acids.

The table below summarizes the oxidation products and the general class of oxidizing agents used.

| Starting Material | Product | Product Name | General Oxidizing Agent |

| This compound | Bis(2,4-dimethylphenyl) disulfide | Disulfide | Mild Oxidants (e.g., Air, DMSO, H₂O₂) |

| This compound | 2,4-Dimethylbenzenesulfonic acid | Sulfonic Acid | Strong Oxidants (e.g., KMnO₄, HNO₃) |

Reduction Reactions

The thiol group of this compound can also undergo reduction, leading to the removal of the sulfur atom and the formation of the corresponding hydrocarbon.

Formation of Corresponding Hydrocarbons

The reduction of this compound involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. This process, known as desulfurization, results in the formation of 1,3-dimethylbenzene, more commonly known as m-xylene. This reaction effectively removes the thiol functionality from the aromatic ring.

Key Reducing Agents

The most prominent and effective reducing agent for the desulfurization of thiols is Raney Nickel . Raney Nickel is a fine-grained, porous nickel catalyst that is saturated with hydrogen. It is highly effective in cleaving carbon-sulfur bonds. The reaction, often referred to as the Mozingo reduction when applied to thioacetals, involves treating the thiol with Raney Nickel, typically in a solvent like ethanol. The hydrogen adsorbed on the nickel surface facilitates the hydrogenolysis of the C-S bond, leading to the formation of the hydrocarbon and nickel sulfide.

| Starting Material | Product | Product Name | Key Reducing Agent |

| This compound | m-Xylene | Hydrocarbon | Raney Nickel |

Nucleophilic Substitution Reactions

The thiol group of this compound is nucleophilic due to the lone pairs of electrons on the sulfur atom. This allows it to participate in nucleophilic substitution reactions, where it attacks an electrophilic carbon atom, leading to the formation of a new carbon-sulfur bond. A significant class of such reactions is Nucleophilic Aromatic Substitution (SNAr).

In a notable synthetic application, this compound acts as a nucleophile in an SNAr reaction with activated aryl halides. For instance, it reacts with 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284). In this reaction, the thiolate anion, formed by deprotonation of the thiol in the presence of a base, attacks the electron-deficient aromatic ring at the carbon bearing the halogen. The presence of the electron-withdrawing nitro group ortho to the halogen is crucial as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate (a Meisenheimer complex). The reaction proceeds via an addition-elimination mechanism, where the halide is subsequently expelled, resulting in the formation of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.

Common bases used to facilitate the formation of the thiolate nucleophile include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

| Nucleophile | Electrophile | Base | Product |

| This compound | 1-Fluoro-2-nitrobenzene | K₂CO₃ | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane |

| This compound | 1-Chloro-2-nitrobenzene | K₂CO₃ | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane |

Participation of the Thiol Group

The chemical reactivity of this compound is significantly influenced by the presence of the thiol (-SH) functional group. This group is known to participate in a variety of organic reactions, primarily acting as a potent nucleophile. The mechanism of action in many chemical syntheses involves the nucleophilic attack of the thiol group on electrophilic carbon atoms, which results in the formation of new chemical bonds. guidechem.com This reactivity allows for the introduction of the 2,4-dimethylphenylthio moiety into a range of molecular structures. guidechem.com

A notable example of the thiol group's participation is in the synthesis of the antidepressant drug, vortioxetine. In several synthetic routes, this compound serves as a key intermediate. google.com For instance, it reacts with compounds like 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the presence of a base. google.com In this reaction, the thiol group acts as the nucleophile, displacing the halogen on the nitrobenzene (B124822) ring to form a thioether linkage. This step is crucial for constructing the core structure of the target molecule. The reaction can be conducted in various protic or aprotic solvents, such as methanol, DMSO, or DMF, with an inorganic base like potassium carbonate. google.com

The general scheme for this nucleophilic substitution is as follows:

Reactants : this compound, an electrophilic substrate (e.g., an aryl halide).

Mechanism : The sulfur atom of the thiol group attacks the electrophilic carbon, leading to the displacement of a leaving group.

Product : A diaryl thioether.

This fundamental reactivity underscores the role of this compound as a versatile building block in organic synthesis for creating complex molecules with specific therapeutic properties. guidechem.com

Halogenation and Derivatization

Halogenation: Direct halogenation of this compound is a potential pathway for derivatization, although specific literature detailing this reaction is not extensively covered. Generally, the halogenation of aromatic compounds like benzene involves an electrophilic aromatic substitution mechanism, where a halogen, activated by a Lewis acid catalyst, replaces a hydrogen atom on the aromatic ring. youtube.com For this compound, the directing effects of the methyl and thiol groups would influence the position of halogenation. Both the methyl groups and the thiol group are ortho-, para-directing activators. Given the existing substitution pattern, incoming electrophiles would likely be directed to the positions ortho or para to these groups, primarily positions 3, 5, and 6 on the benzene ring.

Derivatization: this compound is a key starting material for the synthesis of various derivatives, most notably in the pharmaceutical industry. The production of vortioxetine involves several derivatization steps starting from this thiol.

One significant derivatization pathway is its reaction with halogenated aromatic compounds through palladium-catalyzed coupling reactions. google.com For example, this compound is reacted with 2-bromoiodobenzene or 1,2-dibromobenzene (B107964) to form intermediates like 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene. google.com These reactions often require a palladium catalyst and a phosphine (B1218219) ligand. google.com

Another derivatization involves its reaction with tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, again in a palladium-catalyzed process, to yield Boc-protected vortioxetine. google.com This intermediate is then deprotected to give the final active pharmaceutical ingredient. google.com

These derivatization reactions showcase the utility of this compound in constructing complex molecular architectures. A summary of reaction conditions for a key derivatization step is presented below.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| This compound | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 25 | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane |

Reactions in Complex Chemical Systems

This compound is frequently employed in complex, multi-step synthetic processes, particularly those involving transition metal catalysis. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides a framework for understanding the types of complex systems where thiol derivatives participate. wikipedia.org While the classic Heck reaction involves alkenes and unsaturated halides, analogous palladium-catalyzed cross-coupling reactions are fundamental to synthesizing vortioxetine from this compound. google.comwikipedia.org

These synthetic pathways involve a catalytic cycle that typically includes a palladium(0) species. wikipedia.org The cycle for the coupling of this compound with an aryl halide can be generalized as follows:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Ligand Exchange/Thiolate Formation : The this compound, often deprotonated by a base, coordinates to the palladium center.

Reductive Elimination : The aryl and thiolate groups couple, forming the thioether product and regenerating the palladium(0) catalyst.

This process allows for the precise construction of carbon-sulfur bonds under relatively mild conditions. nih.gov Catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) are commonly used, often with supporting phosphine ligands and a base like triethylamine (B128534) or potassium carbonate. wikipedia.org

Applications of 2,4 Dimethylbenzenethiol in Materials Science and Nanotechnology

Ligand in Metal Nanocluster Synthesis and Stabilization

As a thiol, 2,4-dimethylbenzenethiol forms a strong covalent bond between its sulfur atom and the surface of noble metals, creating a protective organic layer. This ligand shell is crucial for preventing the aggregation of metal atoms and for directing the assembly of clusters with a precise number of atoms, a level of control that is paramount for fundamental research and advanced applications.

Atomically precise nanoclusters are materials where the number of metal atoms and ligands is exact, giving them molecule-like properties. This compound (often abbreviated as DMBT or SPhMe₂) has been instrumental in the synthesis of a variety of these nanoclusters.

For instance, it has been used to create gold nanoclusters such as Au₁₈(2,4-DMBT)₁₄ and a larger Au₁₃₈ cluster protected by 48 2,4-dimethylbenzenethiolate ligands. acs.org In the realm of silver nanoclusters, the well-studied Ag₂₅(DMBT)₁₈ serves as a prime example of the ligand's utility. acs.orgnih.gov

Furthermore, this compound has proven effective in the synthesis of bimetallic, or alloy, nanoclusters. A notable achievement is the creation of silver-nickel nanoclusters. Research groups have successfully synthesized and characterized Ni-doped silver clusters like [NiAg₂₄(SPhMe₂)₁₈]⁰ and the alloy nanocluster Ag₄Ni₂(SPhMe₂)₈. rsc.orgpku.edu.cnacs.org The co-reduction of metal precursors in the presence of this compound is a common strategy to achieve these multicomponent, atomically precise materials. acs.orgnih.gov

Table 1: Examples of Atomically Precise Nanoclusters Synthesized with this compound

| Nanocluster Formula | Metal(s) | Synthesis Method | Reference(s) |

|---|---|---|---|

| Au₁₈(2,4-DMBT)₁₄ | Gold | Co-reduction | acs.orgnih.gov |

| Au₁₃₈(SPhMe₂)₄₈ | Gold | Ligand-mediated | nih.gov |

| Ag₂₅(DMBT)₁₈ | Silver | Co-reduction | acs.orgnih.gov |

| [NiAg₂₄(SPhMe₂)₁₈]⁰ | Silver, Nickel | Metal Exchange / Co-reduction | rsc.orgacs.org |

| Ag₄Ni₂(SPhMe₂)₈ | Silver, Nickel | Co-reduction | pku.edu.cn |

The stabilization and resulting size of a nanocluster are heavily influenced by the steric and electronic properties of its protecting ligands. The methyl groups on the this compound ligand play a crucial role in this regard.

Studies comparing isomeric methylbenzenethiols (p-MBT, m-MBT, and o-MBT) have demonstrated that subtle changes in the ligand's structure can lead to dramatically different, yet atomically precise, nanocluster sizes. iaea.org For example, using para-, meta-, and ortho-methylbenzenethiol under similar reaction conditions yielded Au₁₃₀(p-MBT)₅₀, Au₁₀₄(m-MBT)₄₁, and Au₄₀(o-MBT)₂₄, respectively. This decreasing size sequence directly correlates with the increasing steric hindrance of the methyl group relative to the interfacial gold-sulfur bond. iaea.org The steric bulk of the ligand influences how the protecting ligands can pack onto the surface of the metal core, thereby dictating the most stable core size that can be formed and protected. The specific 2,4-substitution pattern of DMBT provides a unique steric profile that has proven effective for stabilizing clusters like Ag₂₅ and NiAg₂₄.

Beyond individual cluster stabilization, the this compound ligands mediate interactions between nanoclusters, guiding their self-assembly into larger, ordered superstructures. The aromatic rings of the ligands are key to these interactions.

Weak intermolecular forces, specifically C-H···π interactions and π-π stacking, occur between the ligands of adjacent nanoclusters. nih.gov In the case of the Au₁₃₈(2,4-dimethylbenzenethiolate)₄₈ nanocluster, the highly dynamic behavior of the aromatic rings on the surface facilitates assembly through these noncovalent interactions. acs.orgnih.gov These directional forces can guide the nanoclusters to arrange themselves into well-defined hierarchical architectures, such as one-dimensional chains or supercrystals. The ability to control this assembly is critical for developing functional materials with tailored collective properties.

By providing a robust and sterically defined protecting layer, this compound enables precise control over the composition and structure of nanoclusters, which in turn dictates their physicochemical properties. The ability to create atomically precise clusters means that properties like optical absorption, luminescence, and catalytic activity can be finely tuned.

Doping a parent nanocluster with a foreign metal atom is a powerful strategy for tuning its properties. For example, the stable Ag₂₅(DMBT)₁₈ nanocluster can serve as a template for creating doped variants like PtAg₂₄(2,4-DMBT)₁₈ and NiAg₂₄(2,4-DMBT)₁₈. acs.orgnih.gov These compositional changes can significantly alter the electronic structure and catalytic performance of the nanocluster. Furthermore, doping can induce or modify other properties; for instance, the incorporation of silver atoms into the Au₁₈(2,4-DMBT)₁₄ cluster transforms the achiral nanocluster into a chiral system, demonstrating how compositional control directly impacts its optical properties. acs.orgnih.gov

Chirality, or "handedness," is a key property in many areas of science, and imparting it to nanomaterials is of great interest. Thiolate-protected gold nanoclusters can exhibit chirality, and this compound, despite being an achiral molecule itself, plays a fascinating role in this phenomenon.

When nanoclusters made with achiral ligands like this compound exhibit chiral properties, this is known as intrinsic chirality. The origin of this chirality is not the ligand molecule itself but rather the chiral arrangement of the ligands on the nanocluster's surface.

Chirality in Thiolate-Protected Gold Nanoclusters

Dynamic Behaviors of Aromatic Rings in Thiolates

The behavior of this compound, as a thiolate ligand, is highly dynamic when self-assembled on metal surfaces, particularly gold. The thiolate monolayer is not static; it engages in continuous processes such as thiol exchange reactions, where ligands can move between different sites on a nanocluster or even between separate clusters during collisions. nih.gov This mobility is crucial for the formation and stabilization of highly ordered self-assembled monolayers (SAMs). rsc.org

The aromatic rings of the this compound ligands within these monolayers also exhibit dynamic behaviors. While the sulfur atom anchors the molecule to the metal surface, the dimethylbenzene group has a degree of rotational and conformational freedom. The dynamics of these rings are influenced by several factors:

Intermolecular Interactions: Van der Waals and potential π-π stacking interactions between adjacent aromatic rings can lead to ordering and preferred orientations within the monolayer.

Surface Coverage: At low coverage, the rings may lie flatter on the surface, while at high coverage, steric hindrance forces them into a more upright, tilted orientation. mdpi.com

Temperature: Thermal energy can increase the rate of molecular motion, affecting the rotational and vibrational modes of the aromatic rings.

This dynamic nature is fundamental to the properties of the monolayer, influencing its stability, permeability, and electronic characteristics. The ability of the thiolate ligands to self-assemble and rearrange is a key factor in creating the well-defined surfaces required for many nanotechnological applications. nih.govrsc.org

Effect on Photoluminescence and Stability of Nanoclusters

This compound (2,4-DMBT) is a prominent ligand used in the synthesis of atomically precise metal nanoclusters (NCs), particularly silver and gold-silver alloy clusters, where it plays a critical role in both stabilizing the structure and defining its photoluminescent properties.

Research has demonstrated the successful synthesis of clusters such as [Ag25(2,4-DMBT)18]⁻ and a series of gold-doped silver clusters, AuxAg25–x(2,4-DMBT)18⁻. nih.govacs.org In these structures, the 2,4-DMBT ligands form a protective shell around the metal core, preventing aggregation and enhancing stability. acs.org Silver-based nanoclusters are noted to be significantly less stable than their gold counterparts, making the choice of a robust stabilizing ligand like 2,4-DMBT particularly important. nih.govacs.org

The electronic interaction between the 2,4-DMBT ligands and the metal core directly influences the nanocluster's photoluminescence (PL). The emission properties of these clusters are highly tunable based on their precise atomic composition. For instance, the [Ag25(2,4-DMBT)18]⁻ nanocluster exhibits an emission peak in the near-infrared region at approximately 970 nm. nih.govacs.org Doping the cluster with other metals, such as gold or platinum, can significantly alter the emission wavelength and photoluminescence quantum yield (PLQY). chinesechemsoc.org This tuning is a direct consequence of how the ligand shell and the composition of the metal core collectively modify the electronic energy levels of the nanocluster. nih.gov

| Nanocluster Formula | Ligand | Emission Peak (nm) | Key Finding |

| [Ag25(SR)18]⁻ | This compound | 970 | Commonly used ligand for synthesis; exhibits NIR emission. nih.govacs.org |

| AuxAg25–x(SR)18⁻ | This compound | Varies with doping | Gold doping modifies the electronic structure and PL properties. nih.govacs.org |

| Au44(SR)26 | This compound | Not specified | Crystal structure has been reported, providing a basis for structure-property correlations. researchgate.net |

Electrochemical Applications

Influence on Electrochemical Properties of Materials

This compound significantly influences the electrochemical properties of materials, primarily when used to form self-assembled monolayers (SAMs) on conductive surfaces like gold or as a stabilizing ligand for metal nanoclusters. The thiolate layer creates a well-defined interface between the electrode and the electrolyte, which governs electron transfer processes.

The nature of the ligand shell on a nanocluster dictates its redox behavior. acs.org By forming a compact and ordered layer, 2,4-DMBT can passivate the metal surface, altering its reactivity and potential. Doping a nanocluster with a different metal atom (e.g., adding platinum to a gold cluster) can induce significant changes in the electron energy diagram and redox potential, with the thiolate shell mediating these electronic effects. rsc.org The formation of SAMs using aromatic thiols is a foundational technique for modifying electrode surfaces to control their electrochemical response. mdpi.com

Implications for Sensor Development and Energy Storage Devices

The ability of this compound to form stable and well-ordered monolayers has direct implications for the development of advanced electrochemical sensors and energy storage devices. In sensor technology, a reproducible and well-characterized electrode surface is paramount for achieving reliable detection. Thiol-based SAMs provide an ideal platform for creating such surfaces. nanomedicine-rj.com

By modifying an electrode with a 2,4-DMBT monolayer, a surface can be engineered for the selective detection of specific analytes. researchgate.net The monolayer can act as a recognition layer itself or as a foundation for attaching other sensing elements. The enhanced electron transfer characteristics and high surface area provided by nanoclusters functionalized with 2,4-DMBT can lead to sensors with higher sensitivity and lower detection limits. nanomedicine-rj.com In energy storage, the electrode-electrolyte interface is critical for device performance. Modifying electrode materials with precisely structured thiolate monolayers can improve charge transfer kinetics and enhance the stability and efficiency of batteries and capacitors.

Modification of Electrochemical Gap (EG) in Nanostructured Materials

The electrochemical gap (EG), analogous to the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap, is a critical property of nanostructured materials that dictates their electronic and optical behavior. rsc.org Research has firmly established that this gap can be precisely tuned by controlling the size of the nanocluster core and the nature of the protecting thiolate ligands. unipd.itrsc.org

This compound, as an aromatic thiol ligand, plays a direct role in this modification. The electronic structure of the ligand—specifically the electron-donating nature of the two methyl groups on the benzene (B151609) ring—interacts with the orbitals of the metal core. This interaction modulates the energy levels of the nanocluster's frontier orbitals, thereby changing the electrochemical gap. acs.orgacs.org This ability to tune the EG is crucial for designing materials with specific properties, for example, tailoring a nanocluster to absorb and emit light at desired wavelengths or to have a specific redox potential for a catalytic application. rsc.org

Polymer Chemistry and Materials

In the field of polymer chemistry, this compound serves a specific and important function as a chemical peptizer for rubber. lookchem.com It is utilized in the processing of both natural rubber and synthetic rubbers like Styrene Butadiene Rubber (SBR). lookchem.com

High molecular weight raw rubbers are often difficult to process due to their high viscosity. Peptizers are chemical agents that are added during the mastication (mechanical shearing) process to break down the long polymer chains. This process of controlled chain scission reduces the molecular weight and viscosity of the rubber, making it softer and easier to mix with other ingredients like fillers, vulcanizing agents, and protective agents. The application of this compound as a peptizer improves the processability and flexibility of the rubber, which is essential for manufacturing high-quality rubber products. lookchem.com

| Application Area | Polymer(s) | Function of this compound | Outcome |

| Rubber Industry | Natural Rubber, Styrene Butadiene Rubber (SBR) | Peptizer | Reduces polymer chain length and viscosity, improving processability and flexibility. lookchem.com |

Use as a Peptizer for Rubbers (Natural and SBR)

This compound is utilized as a chemical peptizer for both natural rubber (NR) and styrene-butadiene rubber (SBR). Peptizers are chemical agents that facilitate the breakdown of long polymer chains during the mastication process. This process is a critical first step in rubber processing where the raw, high-viscosity rubber is mechanically sheared to reduce its molecular weight and viscosity, making it more manageable for compounding with other ingredients.

The addition of a peptizer like this compound, a type of thiophenol, enhances the efficiency of mastication. It promotes chain scission, leading to a more rapid decrease in the rubber's viscosity at lower processing temperatures. This not only shortens the mixing time and reduces energy consumption but also improves the dispersion of fillers and other additives throughout the rubber matrix. The benefits of using chemical peptizers in rubber processing are summarized in the table below.

| Benefit | Description |

| Reduced Viscosity | Facilitates easier processing and shaping of the rubber compound. |

| Shorter Mastication Time | Increases throughput and reduces energy costs in the mixing stage. |

| Lower Processing Temperature | Helps prevent thermal degradation of the polymer chains. |

| Improved Dispersion | Leads to a more homogeneous mixture of rubber and additives, enhancing final product quality. |

| Enhanced Flow Properties | Improves mold flow and the uniformity of extruded products. |

This table summarizes the general benefits of using chemical peptizers, such as this compound, in rubber processing.

Role in Polymer Production and Modification

Beyond its role as a peptizer, this compound serves as a versatile chemical intermediate and building block in the broader field of polymer science. The thiol group (-SH) is highly reactive and can participate in several polymerization and polymer modification reactions.

One of the primary roles of thiols in polymer synthesis is as chain transfer agents (CTAs) in free-radical polymerization. By introducing a CTA like an aromatic thiol into a polymerization reaction, the growth of a polymer chain is terminated, and a new chain is initiated. This mechanism is crucial for controlling the molecular weight and molecular weight distribution of the resulting polymer. The general effectiveness of thiols as CTAs is attributed to the relative weakness of the S-H bond, which allows for the efficient transfer of a hydrogen atom to a propagating radical chain.

Furthermore, aromatic thiols can be used as reactants or monomers in specific polymerization processes. For instance, dithiols are reacted with other monomers, such as bisquinones, in Michael-type polyaddition reactions to create polymers with unique functionalities, like those mimicking mussel-adhesive proteins. This compound can also serve as a precursor for synthesizing more complex molecules that are then used in polymer synthesis. For example, it is a reactant for preparing dibenzothiophene derivatives, which can be incorporated into polymer structures. The versatility of the thiol group also allows it to be used in post-polymerization modification, a process where a pre-formed polymer is chemically altered to introduce new functional groups and tailor its properties for specific applications.

Thermoelectric Materials

Thermoelectric materials are advanced materials capable of converting heat energy into electrical energy and vice versa. This technology holds promise for waste heat recovery and solid-state cooling. A key area of research is the development of organic and organometallic polymers, where the thermoelectric properties can be finely tuned by altering the chemical structure of the organic components.

Synthesis of Aromatic Thiol Ligands for Thermoelectric Applications

In the field of thermoelectric materials, aromatic thiols are critical building blocks for the synthesis of organic ligands used in organometallic coordination polymers (OMCPs). These polymers are being investigated as next-generation thermoelectric materials. The strategy of modifying the organic ligand has proven to be a successful method for tuning the thermoelectric properties of OMCPs, including their electrical conductivity and Seebeck coefficient.

The synthesis of these specialized ligands often involves multi-step chemical reactions. For example, a family of aromatic dithiol ligands has been synthesized using strategies that include the Newman-Kwart rearrangement as a key step to introduce the thiol functional groups onto an aromatic ring. While specific studies might focus on dithiols like 3,5-dimercaptotoluene or benzene-1,2,4,5-tetrakis(thiolate), the fundamental component is the aromatic thiol structure. Molecules like this compound represent the basic chemical architecture from which these more complex, multi-functional ligands are designed and synthesized for creating novel thermoelectric materials.

Catalytic and Photocatalytic Applications of 2,4 Dimethylbenzenethiol and Its Derivatives

Catalytic Activity of 2,4-Dimethylbenzenethiol-Protected Nanoclusters

Thiolate-protected noble metal nanoclusters (NCs) are a class of ultra-small nanoparticles (<3 nm) with atomically precise structures. rsc.org These materials exhibit molecule-like properties, including discrete electronic energy levels and strong quantum confinement effects, which make them promising for catalytic applications. rsc.orgmdpi.com The ligand shell, in this case, derived from this compound (DMBT), plays a critical role in stabilizing the metallic core and influencing its catalytic activity.

The synthesis of the silver nanocluster [Ag25(SR)18]−, where the SR ligand is this compound, highlights the importance of the ligand's structure. The bulky dimethyl groups on the benzene (B151609) ring of DMBT are crucial for directing the formation of the Ag25 cluster size. acs.org This atomically precise nanocluster serves as a model system for investigating the catalytic properties of silver nanoparticles, providing a platform for comparing them with their well-studied gold analogues. acs.orgresearchgate.net

Atomically precise metal nanoclusters are gaining attention as photosensitizers in photocatalysis due to their unique atomic arrangements, enriched active sites, and quantum confinement effects, which allow them to absorb light and generate electron-hole pairs for chemical reactions. rsc.orgrsc.org Nanoclusters protected by this compound, such as Ag25(DMBT)18, have been utilized as key components in photocatalytic systems. rsc.org

Photocatalytic hydrogen production from water is a promising strategy for generating clean energy, and atomically precise metal nanoclusters are considered next-generation photocatalysts for this purpose. rsc.orgrsc.org Their semiconductor-like behavior and strong light absorption across a wide spectrum enable them to drive the hydrogen evolution reaction (HER) under light excitation. rsc.org

While specific data on hydrogen production rates using this compound-protected nanoclusters is an emerging area of research, studies on analogous systems demonstrate their potential. For example, heterostructures created by assembling glutathione-capped Au25 nanoclusters onto TMC substrates have shown significantly enhanced photocatalytic hydrogen production. nih.gov The efficiency of such systems is often attributed to favorable energy level alignment that improves charge transfer and prolongs carrier lifetime. nih.gov The performance of various nanocluster-based systems highlights the catalytic promise of this material class.

| Catalyst System | Hydrogen Production Rate (μmol g⁻¹ h⁻¹) | Conditions | Reference |

|---|---|---|---|

| TiO₂ / Carbon Nanotubes (CNT) | 12,273 | Batch reactor, H₂O/MeOH mixture, Xenon lamp | mdpi.com |

| TiO₂ / Au / CNT | ~32,728 (20-fold increase over TiO₂) | Batch reactor, H₂O/MeOH mixture, Xenon lamp | mdpi.com |

| TiO₂ / CNT (Flow Reactor) | 2,192 | Microfluidic photoreactor | mdpi.com |

The degradation of organic dyes is a significant application of photocatalysis for environmental remediation. Thiolate-protected nanoclusters and their composites have demonstrated high efficiency in breaking down pollutants like Methyl Orange (MO) and Rhodamine B (RhB). mdpi.com The mechanism typically involves the generation of reactive oxygen species upon light irradiation of the photocatalyst.

While specific studies on dye degradation using this compound-protected clusters are limited, related systems show the high potential of this approach. For instance, a core-shell catalyst involving glutathione-protected gold nanoclusters loaded onto SiO2 and coated with TiO2 achieved a 98% degradation of Methyl Orange in just 10 minutes. mdpi.com Similarly, various nanocomposites have proven effective for the degradation of Rhodamine B, with efficiencies reaching up to 98%. kashanu.ac.ir These findings underscore the potential of nanocluster-based photocatalysts in wastewater treatment.

| Dye | Catalyst System | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| Methyl Orange | Au₉ Nanoclusters on N-functionalized mesoporous TiO₂ | Complete Degradation | 20 min | researchgate.net |

| Methyl Orange | 7% Au–Bi₂O₄ | >90% | 60 min | nih.gov |

| Rhodamine B | NiMn₂O₄ Nanoparticles | ~98% | 80 min | kashanu.ac.ir |

| Rhodamine B | CdS/SBA-15 Nano-hybrid | 95% | Not Specified | asianpubs.org |

| Rhodamine B | TiO₂ Nanotube Array with Nanobubbles | 95.39% | Not Specified | eurekalert.org |

The efficiency of a photocatalytic process is often limited by the rapid recombination of photogenerated electrons and holes, which releases energy as heat or light instead of driving chemical reactions. A key strategy to enhance photocatalytic activity is to promote charge separation and prolong the lifetime of charge carriers.

Mechanistic studies on systems involving Ag25(DMBT)18 nanoclusters have provided valuable insights. When these nanoclusters are assembled into heterostructures with TMCs, an advantageous charge transfer occurs between the two components. rsc.org This process leads to a prolonged charge lifetime and an increased density of charge carriers available for redox reactions. rsc.org The improved separation of charges effectively suppresses intermolecular recombination. rsc.org Furthermore, theoretical studies on related gold-silver alloy nanoclusters show that the composition can be tuned to modify the dynamics of excited states. For instance, partially doping a gold nanocluster with silver atoms can lengthen the ground state recovery times, suggesting that the alloy cluster is better at preserving electrons in an excited state, thereby making them more available for photocatalysis. osti.gov

A significant advantage of heterogeneous catalysis is the ease with which the catalyst can be separated from the reaction mixture and subsequently reused. Thiolate-protected silver nanoclusters have been successfully employed as supports for chiral ligands in heterogeneous asymmetric catalysis. nih.govrsc.org In this approach, the nanocluster acts as a high-surface-area, dispersible support for the catalytically active species.

This nanostructured catalyst can be easily recovered from the reaction by simple centrifugation and has been shown to be reusable for multiple cycles without a significant loss of catalytic efficiency. nih.govrsc.org This demonstrates a key advantage over homogeneous catalysts, where recovery can be complex and costly. To date, this represents one of the first examples of silver nanoclusters being used as a support for chiral ligands in heterogeneous phase asymmetric catalysis, opening avenues for the development of recyclable and efficient catalytic systems. nih.govrsc.org

Photocatalytic Applications

Role in Organic Synthesis as a Reagent

Beyond its use in forming nanoclusters, this compound is a valuable reagent in its own right in multi-step organic synthesis. rsc.org It serves as a nucleophile to introduce the 2,4-dimethylphenylthio group into organic molecules. rsc.orgnd.edu

A prominent example of its application is in the synthesis of the pharmaceutical compound Vortioxetine (B1682262). nd.edu In one of the key steps, this compound (also referred to as 2,4-dimethylthiophenol) is reacted with a halogenated nitrobenzene (B124822), such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284). nd.edu The reaction, typically carried out in the presence of a base like potassium carbonate, results in a nucleophilic aromatic substitution where the thiol group displaces the halogen, forming 2-((2,4-dimethylphenyl)thio)-1-nitrobenzene. This intermediate is then carried through subsequent reduction and cyclization steps to yield the final active pharmaceutical ingredient. nd.edu This synthetic route highlights the role of this compound as a crucial building block for complex therapeutic compounds.

Introduction of Thiol Moieties into Organic Molecules

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2,4-dimethylphenylthio moiety into various organic molecules. guidechem.com This process, known as thiolation or sulfenylation, is fundamental in the construction of more complex chemical structures. The compound serves as a key intermediate in the synthesis of a range of products, including active pharmaceutical ingredients.

A prominent application of this compound is in the synthesis of the antidepressant drug vortioxetine. google.com In the synthetic routes leading to this complex molecule, this compound provides the essential 2,4-dimethylphenylthio group, which is a core structural component of the final drug. epo.orgnewdrugapprovals.org The incorporation of this moiety is typically achieved through carbon-sulfur (C-S) bond-forming reactions, where the sulfur atom of the thiol attacks an electrophilic center on a precursor molecule. google.com

Nucleophilic Attack of the Thiol Group on Electrophilic Carbon Atoms

The primary mechanism by which this compound participates in chemical reactions is through the nucleophilic character of its thiol group. guidechem.com The sulfur atom in the thiol group possesses lone pairs of electrons, making it an effective electron-pair donor, or nucleophile. In the presence of a suitable base, the thiol proton can be removed to form the more potent thiolate anion (RS⁻), which is a soft nucleophile. nih.gov

This nucleophilic sulfur readily attacks electron-deficient (electrophilic) carbon atoms, leading to the formation of a stable carbon-sulfur bond. guidechem.com Common electrophilic partners include:

Aryl Halides: Carbon atoms attached to a halogen (F, Cl, Br, I) on an aromatic ring, particularly when activated by electron-withdrawing groups.

α,β-Unsaturated Carbonyls: In a process known as a Michael or conjugate addition, the thiol can attack the β-carbon of an enone or related system. nih.govbham.ac.uk

Imines: The carbon atom of a carbon-nitrogen double bond can act as an electrophile, leading to the formation of N,S-acetals upon attack by a thiol. organic-chemistry.org

This fundamental reactivity is the basis for the catalytic reactions detailed in the following section and is crucial for its role in building complex molecular architectures. guidechem.com

Catalytic Reactions (e.g., C-S Bond Formation)

The formation of carbon-sulfur bonds using this compound is frequently facilitated by a catalyst to enhance reaction rates and yields. These catalytic systems enable the coupling of the thiol with various organic substrates under controlled conditions.

Palladium-Catalyzed Cross-Coupling

A well-documented application of this compound is in palladium-catalyzed cross-coupling reactions for the synthesis of aryl sulfides. epo.org This methodology is central to the industrial production of vortioxetine. newdrugapprovals.orggoogle.com In these processes, this compound is coupled with an aryl halide, such as 1,2-dibromobenzene (B107964) or a substituted bromophenyl-piperazine derivative, in the presence of a palladium source and a phosphine (B1218219) ligand. google.comnewdrugapprovals.orggoogleapis.com The catalyst system facilitates the C-S bond formation, which would otherwise be inefficient.

Another example involves the reaction of this compound with 1-chloro-2-nitrobenzene to form the intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, a precursor to vortioxetine. google.comgoogle.com This reaction proceeds in the presence of a base, such as potassium carbonate, in an aprotic solvent. google.com

Table 1: Reaction Conditions for Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane

Organocatalyzed Reactions

Beyond metal catalysis, this compound and other aryl thiols can participate in organocatalyzed reactions. Chiral amines and their derivatives have been shown to catalyze the asymmetric 1,4-conjugate addition of thiols to α,β-unsaturated ketones. acs.orgbeilstein-journals.orgbeilstein-journals.org Similarly, chiral phosphoric acids can catalyze the enantioselective addition of thiols to N-acyl imines, providing a route to chiral N,S-acetals. organic-chemistry.org These methods highlight the utility of this compound in asymmetric synthesis, where the creation of specific stereoisomers is desired.

Photocatalytic Applications

The field of visible-light photocatalysis has opened new avenues for C-S bond formation. While specific studies focusing solely on this compound are emerging, the broader class of aryl thiols has been used extensively in photocatalytic transformations. nih.govresearchgate.net These reactions often proceed through the generation of a thiyl radical intermediate. beilstein-journals.orgresearchgate.net For instance, photocatalysts like Eosin Y can mediate the cross-coupling of aryl thiols with aryl diazonium salts under visible light. beilstein-journals.org Similarly, semiconductor nanoparticles such as TiO₂ can catalyze radical thiol-ene reactions. beilstein-journals.org These advanced methods represent a modern, metal-free approach to the types of C-S bond formations in which this compound and its derivatives are valuable participants. researchgate.net

Theoretical and Computational Studies of 2,4 Dimethylbenzenethiol

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the behavior of 2,4-dimethylbenzenethiol, especially in the context of its role as a ligand in metal nanoclusters.

DFT calculations have been employed to study the adsorption of reaction species on metal nanoclusters stabilized by this compound ligands. For instance, in a study of an atomically precise nanocluster, Ag₄Pt₂(SR)₈ (where SR = this compound), DFT was used to determine the optimized conformations and Gibbs free energies of hydrogen (H*) adsorption on various sites of the cluster. chinesechemsoc.org

The calculations revealed that hydrogen production proceeds through a stepwise mechanism. The hydrogen intermediate initially adsorbs onto the apical sites of the sulfur atoms of the this compound ligands before binding to a pyramidally shaped location containing Ag-Pt-Ag linkages. chinesechemsoc.org This initial adsorption on the surrounding ligands perturbs the electronic structure of the catalytic sites, which in turn regulates the affinity of the hydrogen species with the metal core. chinesechemsoc.org

Table 1: Calculated Gibbs Free Energies of H Adsorption on Ag₄Pt₂(SR)₈ Cluster*

| Adsorption Site | Optimized Conformation | Gibbs Free Energy (ΔGH*) |

|---|---|---|

| Ag | H* bound to a silver atom | Data not specified in abstract |

| Pt | H* bound to a platinum atom | Data not specified in abstract |

| S | H* bound to a sulfur atom of the ligand | Data not specified in abstract |

| Ag-Ag bridge | H* bridging two silver atoms | Data not specified in abstract |

Another study focused on the steric adsorption of this compound (DMBT) to poison external rhodium sites on a MEL zeolite catalyst, thereby allowing reactions to occur only at the internal Rh sites. This demonstrates the use of this molecule to control access to catalytic sites based on size and adsorption properties.

The determination of transition states is crucial for understanding reaction kinetics and mechanisms. DFT calculations have been used to investigate the transition states of processes involving gold nanoclusters functionalized with this compound. In a study on the growth mechanism of gold nanoclusters, the energy barrier for the migration of a gold atom from a motif to the metal core was calculated to be only 0.32 eV. acs.org This process represents a transition state for the structural transformation of the nanocluster. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been utilized to explore the dynamic behavior of systems containing this compound, particularly in the context of nanoclusters and force field development.

Ab initio molecular dynamics (AIMD) simulations have been employed to study the hetero and homo metal exchange of Ag₂₅(SR)₁₈⁻ nanoclusters (where SR is this compound) with various metal-thiolate complexes. researchgate.net These simulations revealed that the metal-thiolate complexes directly displace Ag(SR) units on the silver core surface through an "anchoring effect". researchgate.net

In a different application, molecular dynamics simulations were used to validate a new force field database (FFTopDB) for calix[n]arenes, which included oligomers of 2,4-dimethylthiophenol. q4md-forcefieldtools.org Ten-nanosecond MD simulations of structures taken from the Cambridge Structural Database were performed, and the root mean square deviation (RMSD) between the MD snapshots and the experimental structures was calculated to be as low as 0.33 Å, indicating the accuracy of the force field in reproducing the structural dynamics. q4md-forcefieldtools.org

Molecular docking simulations, which are often complemented by molecular dynamics, have also been used to investigate the interactions between two [Ag₂₅(DMBT)₁₈]⁻ clusters (where DMBT is this compound). nih.gov These simulations suggest that van der Waals forces play a significant role in the initial stages of the interaction between these nanoparticles. nih.gov

Non-Rigid Group Theory and Molecular Dynamics

The internal dynamics of this compound, such as the rotation of its methyl and thiol groups, can be analyzed using the principles of non-rigid group theory, often in conjunction with molecular dynamics simulations.

Studies on related sulfur-containing radicals have interpreted EPR spectra in terms of hindered internal rotation around C-C bonds adjacent to the sulfur atom. ucl.ac.uk This suggests that the internal rotations in this compound would also be hindered, with specific preferred conformations.